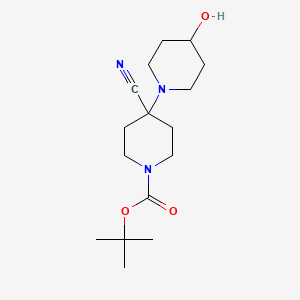
Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H27N3O3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-cyano-4-(4-hydroxy-1-piperidyl)piperidine-1-carboxylate is a synthetic compound notable for its unique structural features, including a tert-butyl group, a cyano group, and a hydroxy-substituted piperidine moiety. Its molecular formula is C16H27N3O3, with a molecular weight of approximately 303.41 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The structure of this compound includes several functional groups that may interact with biological systems:
- Tert-butyl group : Enhances lipophilicity and stability.
- Cyano group : May contribute to biological activity through electron-withdrawing effects.
- Hydroxy-piperidine moiety : Potentially involved in receptor interactions and hydrogen bonding.
Pharmacodynamics
Preliminary studies suggest that this compound may interact with various receptors and enzymes involved in neurotransmission. Techniques such as receptor binding assays and enzyme inhibition studies are crucial for elucidating its pharmacodynamics. The compound's structural similarities to other biologically active compounds suggest it may exhibit significant therapeutic potential.
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231), indicating potent anticancer properties .
- The compound's mechanism of action may involve apoptosis induction and cell cycle arrest, similar to other known anticancer agents.
-
Neurotransmitter Interaction :
- Research indicates that compounds with similar piperidine structures can act as modulators of neurotransmitter systems, particularly in the context of anxiety and depression treatments. The hydroxy group may enhance binding affinity to serotonin receptors, which warrants further investigation.
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds along with their key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | 301221-57-8 | Contains an amino group; potential for different biological activity |
| Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate | 771572-33-9 | Features an alkoxy chain; may enhance solubility |
| Tert-butyl 4-isobutoxypiperidine-1-carboxylate | 509147-80-2 | Similar ester functionality; potential variations in pharmacokinetics |
| Tert-butyl 4-methoxypiperidine-1-carboxylate | 188622-27-7 | Contains a methoxy group; may influence receptor binding |
These comparisons highlight the diversity within piperidine derivatives and underscore the uniqueness of this compound due to its specific cyano and hydroxy functionalities, which may confer distinct biological properties not found in other derivatives.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-15(2,3)22-14(21)18-10-6-16(12-17,7-11-18)19-8-4-13(20)5-9-19/h13,20H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXCOPHNOZELEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















